(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-chloro-6-methyl-9-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-chloro-6-methyl-9-nitro- is a complex organic compound that belongs to the class of benzodiazepines fused with benzopyran. This compound is characterized by its unique structure, which includes a benzodiazepine ring system fused with a benzopyran moiety, and functional groups such as chloro, methyl, and nitro substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-chloro-6-methyl-9-nitro- typically involves multi-step organic reactions. The initial step often includes the formation of the benzodiazepine core through a cyclization reaction. This is followed by the introduction of the benzopyran ring via a condensation reaction. The chloro, methyl, and nitro groups are then introduced through selective halogenation, alkylation, and nitration reactions, respectively. The reaction conditions usually involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis process. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-chloro-6-methyl-9-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and high yields.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-chloro-6-methyl-9-nitro- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-chloro-6-methyl-9-nitro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-chloro-6-methyl-: Lacks the nitro group, which may result in different chemical and biological properties.
(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-chloro-9-nitro-: Lacks the methyl group, which may affect its reactivity and interactions.
(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 6-methyl-9-nitro-: Lacks the chloro group, which may influence its chemical stability and biological activity.
Uniqueness
The presence of the chloro, methyl, and nitro groups in (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-chloro-6-methyl-9-nitro- makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
115396-45-7 |
---|---|
Molecular Formula |
C17H10ClN3O4 |
Molecular Weight |
355.7 g/mol |
IUPAC Name |
2-chloro-6-methyl-9-nitrochromeno[2,3-b][1,5]benzodiazepin-13-one |
InChI |
InChI=1S/C17H10ClN3O4/c1-20-14-4-3-10(21(23)24)7-13(14)19-8-12-16(22)11-6-9(18)2-5-15(11)25-17(12)20/h2-8H,1H3 |
InChI Key |
AQRCVTFSYJIRBJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=CC3=C1OC4=C(C3=O)C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.